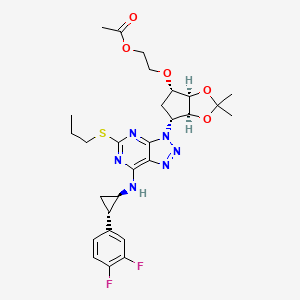
Acetoxy Ticagrelor Acetonide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetoxy Ticagrelor Acetonide is a derivative of Ticagrelor, a well-known antiplatelet agent used in the treatment of acute coronary syndrome
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetoxy Ticagrelor Acetonide involves multiple steps, starting from the base structure of Ticagrelor. The process typically includes the introduction of the acetoxy group and the formation of the acetonide protecting group. The critical steps in the synthesis are optimized to ensure high yield and purity. For instance, the condensation of pyrimidine amine derivative with cyclopentyl derivative in ethylene glycol, followed by the construction of the triazole compound through diazotization, is a key step .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure safety and efficiency. The use of response surface methodology and one-pot reactions are common strategies to enhance yield and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Acetoxy Ticagrelor Acetonide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the acetoxy group, potentially leading to the formation of different oxidation states.
Reduction: Reduction reactions can affect the triazole ring or other functional groups within the molecule.
Substitution: The acetoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetoxy group can lead to the formation of carboxylic acids, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
Acetoxy Ticagrelor Acetonide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of protecting groups.
Biology: The compound’s modified structure allows for the investigation of its interactions with biological targets, such as enzymes and receptors.
Medicine: Research focuses on its potential as an antiplatelet agent with improved pharmacokinetic properties compared to Ticagrelor.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Wirkmechanismus
Acetoxy Ticagrelor Acetonide exerts its effects by binding to the P2Y12 receptor on platelets, inhibiting adenosine diphosphate (ADP)-mediated platelet aggregation. This mechanism is similar to that of Ticagrelor, but the presence of the acetoxy and acetonide groups may influence its binding affinity and duration of action. The molecular targets and pathways involved include the inhibition of platelet activation and aggregation, which are crucial in preventing thrombotic events .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ticagrelor: The parent compound, known for its potent antiplatelet effects.
Clopidogrel: Another P2Y12 receptor antagonist, but with a different mechanism of activation.
Prasugrel: Similar to Clopidogrel, but with a faster onset of action and higher potency.
Uniqueness
Acetoxy Ticagrelor Acetonide stands out due to its modified chemical structure, which may offer advantages in terms of stability, bioavailability, and specificity. The presence of the acetoxy and acetonide groups can enhance its pharmacokinetic profile, making it a promising candidate for further development .
Eigenschaften
CAS-Nummer |
1628340-74-8 |
|---|---|
Molekularformel |
C28H34F2N6O5S |
Molekulargewicht |
604.7 g/mol |
IUPAC-Name |
2-[[(3aR,4S,6R,6aS)-6-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethyl acetate |
InChI |
InChI=1S/C28H34F2N6O5S/c1-5-10-42-27-32-25(31-19-12-16(19)15-6-7-17(29)18(30)11-15)22-26(33-27)36(35-34-22)20-13-21(39-9-8-38-14(2)37)24-23(20)40-28(3,4)41-24/h6-7,11,16,19-21,23-24H,5,8-10,12-13H2,1-4H3,(H,31,32,33)/t16-,19+,20+,21-,23-,24+/m0/s1 |
InChI-Schlüssel |
NLSOWKSOHDESKM-MCHVBHGGSA-N |
Isomerische SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@@H]4[C@H]3OC(O4)(C)C)OCCOC(=O)C)N[C@@H]5C[C@H]5C6=CC(=C(C=C6)F)F |
Kanonische SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C4C3OC(O4)(C)C)OCCOC(=O)C)NC5CC5C6=CC(=C(C=C6)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















